molecular formula C19H34O2 B7802225 Methyl linolelaidate CAS No. 11068-03-4

Methyl linolelaidate

Cat. No.: B7802225
CAS No.: 11068-03-4
M. Wt: 294.5 g/mol
InChI Key: WTTJVINHCBCLGX-ZDVGBALWSA-N
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Description

It is a methyl ester derivative of linoleic acid and appears as a colorless to pale yellow liquid . This compound is notable for its trans configuration of double bonds, which distinguishes it from its cis counterparts.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl linolelaidate is typically synthesized through the esterification of linolelaidic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the mixture under reflux conditions to drive the reaction to completion . The general reaction can be represented as follows:

Linolelaidic Acid+MethanolMethyl Linolelaidate+Water\text{Linolelaidic Acid} + \text{Methanol} \rightarrow \text{this compound} + \text{Water} Linolelaidic Acid+Methanol→Methyl Linolelaidate+Water

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and efficient separation techniques to ensure high purity and yield. The reaction conditions are optimized to minimize side reactions and maximize the conversion of linolelaidic acid to its methyl ester .

Chemical Reactions Analysis

Types of Reactions

Methyl linolelaidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form epoxides or hydroperoxides.

    Reduction: It can be reduced to form saturated esters.

    Substitution: It can participate in nucleophilic substitution reactions, particularly at the ester functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.

Major Products

Scientific Research Applications

Methyl linolelaidate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl linolelaidate involves its integration into lipid membranes due to its hydrophobic nature. The trans configuration of its double bonds affects the fluidity and packing of lipid bilayers, which can influence membrane-associated processes. It can also undergo metabolic transformations in biological systems, impacting lipid metabolism pathways .

Comparison with Similar Compounds

Similar Compounds

    Methyl linoleate: The cis counterpart of methyl linolelaidate.

    Methyl oleate: A monounsaturated fatty acid methyl ester.

    Methyl elaidate: Another trans fatty acid methyl ester.

Uniqueness

This compound is unique due to its trans,trans configuration of double bonds, which imparts distinct physical and chemical properties compared to its cis counterparts. This configuration affects its behavior in chemical reactions and its interactions with biological membranes .

Properties

IUPAC Name

methyl (9E,12E)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h7-8,10-11H,3-6,9,12-18H2,1-2H3/b8-7+,11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTTJVINHCBCLGX-ZDVGBALWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C/C/C=C/CCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90880893
Record name (9E,12E)-9,12-Octadecadienoic acid methyl ester
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Molecular Weight

294.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2566-97-4, 2462-85-3, 11068-03-4, 68605-14-1
Record name Methyl linolelaidate
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Record name Methyl octadeca-9,12-dienoate
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Record name Methyl linolelaidate
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Record name Methyl linoleate hydroperoxide
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Record name Fatty acids, safflower-oil, Me esters
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Record name (9E,12E)-9,12-Octadecadienoic acid methyl ester
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Record name Methyl octadeca-9,12-dienoate
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Record name Methyl (9E,12E)-octadeca-9,12-dienoate
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Record name METHYL LINOLELAIDATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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